molecular formula C8H4F4O B6334155 2-Trifluoromethylbenzoyl fluoride, 95% CAS No. 312-96-9

2-Trifluoromethylbenzoyl fluoride, 95%

Cat. No. B6334155
CAS RN: 312-96-9
M. Wt: 192.11 g/mol
InChI Key: MPSOUKZPIUZZDZ-UHFFFAOYSA-N
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Description

2-Trifluoromethylbenzoyl fluoride (2-TFMBF) is an organic compound with the chemical formula CF3C6H3COF. It is a colorless, volatile liquid that is soluble in most organic solvents. 2-TFMBF has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, peptides, and other pharmaceutical agents. In addition, 2-TFMBF has been used as a catalyst in the synthesis of a variety of organofluorine compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Trifluoromethylbenzoyl fluoride, 95% involves the Friedel-Crafts acylation reaction of trifluoromethylbenzene with acyl chloride in the presence of a Lewis acid catalyst.

Starting Materials
Trifluoromethylbenzene, Acyl chloride, Lewis acid catalyst

Reaction
Add Lewis acid catalyst to a mixture of trifluoromethylbenzene and acyl chloride in a suitable solvent, Stir the reaction mixture at a suitable temperature for a suitable time, Quench the reaction with a suitable quenching agent, Extract the product with a suitable solvent, Purify the product by suitable methods such as distillation or chromatography

Mechanism Of Action

The mechanism of action of 2-Trifluoromethylbenzoyl fluoride, 95% is not fully understood. However, it is believed to act as an electrophile, which is an atom or group of atoms that can donate electrons to a reaction. In the presence of a catalyst, such as sulfuric acid or anhydrous aluminum chloride, the electrophilic reactivity of 2-Trifluoromethylbenzoyl fluoride, 95% is increased, allowing it to react with a variety of organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Trifluoromethylbenzoyl fluoride, 95% are not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450. In addition, it has been shown to inhibit the activity of certain kinases, such as protein kinase C. Furthermore, it has been shown to inhibit the activity of certain proteases, such as trypsin.

Advantages And Limitations For Lab Experiments

The major advantage of using 2-Trifluoromethylbenzoyl fluoride, 95% in laboratory experiments is its low cost and availability. It is widely available in the form of a liquid or solid, and it is relatively inexpensive. Furthermore, it is relatively stable and has a low toxicity. However, its reactivity can be unpredictable, and it may react with other materials, such as proteins, in the presence of a catalyst.

Future Directions

For the use of 2-Trifluoromethylbenzoyl fluoride, 95% include its use as a reagent in the synthesis of a variety of organic compounds, such as peptides, heterocyclic compounds, and other pharmaceutical agents. In addition, it could be used as a catalyst in the synthesis of a variety of organofluorine compounds. Furthermore, it could be used as a reagent in the synthesis of a variety of organometallic compounds, such as palladium complexes. Finally, further research is needed to better understand its biochemical and physiological effects.

Scientific Research Applications

2-Trifluoromethylbenzoyl fluoride, 95% is used in a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as peptides, heterocyclic compounds, and other pharmaceutical agents. In addition, it is used as a catalyst in the synthesis of a variety of organofluorine compounds. Furthermore, it is used as a reagent in the synthesis of a variety of organometallic compounds, such as palladium complexes.

properties

IUPAC Name

2-(trifluoromethyl)benzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSOUKZPIUZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185132
Record name 2-(Trifluoromethyl)benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzoyl fluoride

CAS RN

312-96-9
Record name 2-(Trifluoromethyl)benzoyl fluoride
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Record name 2-(Trifluoromethyl)benzoyl fluoride
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Record name 2-(Trifluoromethyl)benzoyl fluoride
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Record name 2-(trifluoromethyl)benzoyl fluoride
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Record name 2-(Trifluoromethyl)benzoyl fluoride
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